molecular formula C13H12INO2 B13876414 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid CAS No. 62541-63-3

5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid

Cat. No.: B13876414
CAS No.: 62541-63-3
M. Wt: 341.14 g/mol
InChI Key: VBGLPMOBFSGJMX-UHFFFAOYSA-N
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Description

5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid is an organic compound that features an iodine atom, a benzoic acid moiety, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid typically involves the following steps:

    Pyrrole Introduction: The pyrrole ring can be introduced via a nucleophilic substitution reaction. This involves reacting the iodinated benzoic acid with a pyrrole derivative under basic conditions.

    Esterification and Hydrolysis: The esterification of the carboxylic acid group followed by hydrolysis can yield the desired benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the iodine atom, converting it into a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkyl halides.

Major Products

    Oxidized Derivatives: Products with oxidized pyrrole rings.

    Reduced Derivatives: Compounds with hydrogen or other substituents replacing the iodine atom.

    Substituted Derivatives: Various compounds with different nucleophiles replacing the iodine atom.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid involves its interaction with specific molecular targets. The iodine atom and the pyrrole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

CAS No.

62541-63-3

Molecular Formula

C13H12INO2

Molecular Weight

341.14 g/mol

IUPAC Name

5-iodo-2-(2-pyrrol-1-ylethyl)benzoic acid

InChI

InChI=1S/C13H12INO2/c14-11-4-3-10(12(9-11)13(16)17)5-8-15-6-1-2-7-15/h1-4,6-7,9H,5,8H2,(H,16,17)

InChI Key

VBGLPMOBFSGJMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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